6-氯吡嗪-3-羧酸乙酯

描述

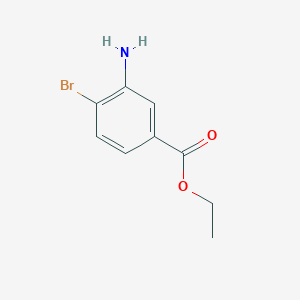

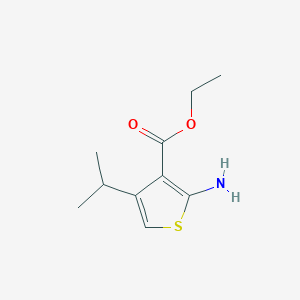

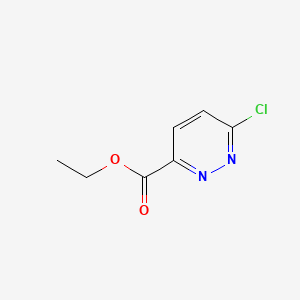

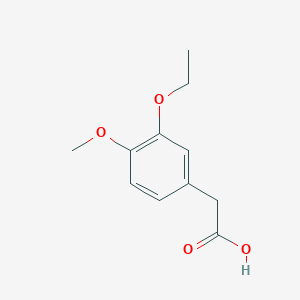

Ethyl 6-chloropyridazine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, a chloro substituent at the 6-position, and an ester group at the 3-position. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of ethyl 6-chloropyridazine-3-carboxylate and related compounds has been explored through various methods. For instance, a novel synthesis route for pyridazine derivatives was reported, where ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate was used as a starting material to obtain a series of pyridazines with yields up to 70% . Another study described the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various pyridine derivatives, showcasing the versatility of pyridazine-based compounds . Additionally, a four-component synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates was achieved, highlighting the complexity of reactions involving pyridazine scaffolds .

Molecular Structure Analysis

The molecular structure of ethyl 6-chloropyridazine-3-carboxylate-related compounds has been determined through various analytical techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was elucidated using single-crystal X-ray diffraction, providing insights into the stereochemistry and conformation of such molecules .

Chemical Reactions Analysis

Ethyl 6-chloropyridazine-3-carboxylate can undergo a variety of chemical reactions. The reactivity of related pyridazine compounds has been demonstrated in several studies. For instance, the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine led to the formation of fluorinated pyrido[2,3-c]pyridazine derivatives . Another study reported the synthesis of 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid and its derivatives, which exhibited antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-chloropyridazine-3-carboxylate and its derivatives are influenced by their molecular structure. While specific data on the physical properties of ethyl 6-chloropyridazine-3-carboxylate was not provided in the papers, related compounds have been characterized using infrared spectroscopy, mass spectrometry, nuclear magnetic resonance, and elemental analysis to determine their structures and properties . These techniques are essential for understanding the behavior of these compounds under various conditions and for their potential applications.

科学研究应用

合成和药理研究

6-氯吡嗪-3-羧酸乙酯用于合成各种药理活性化合物。例如,由涉及取代的 3-氨基吡嗪的反应制备的 2-甲基咪唑并[1,2-b]吡嗪-3-羧酸乙酯已被评估其抗炎、镇痛和致溃疡作用。这些化合物还被测试了抑制前列腺素生物合成的能力,展示了这些衍生物在治疗炎症和疼痛中的潜在医学应用 (Abignente et al., 1992).

杂环化合物合成

该化合物是合成多种杂环化合物的关键前体。衍生物 3-氯-6-(4-氯苯基)吡嗪-4-羧酸乙酯与亲核试剂环化生成吡唑并[3,4-c]吡嗪的新衍生物。这些新化合物在结构上得到证实,并研究了它们对中枢神经系统的影响 (Zabska et al., 1998).

材料科学和缓蚀

在材料科学中,6-氯吡嗪-3-羧酸乙酯的衍生物已显示出作为缓蚀剂的希望。一项关于(6-甲基-3-氧代吡嗪-2-基)乙酸乙酯的研究表明了其在盐酸中抑制低碳钢腐蚀的效率,表明其在保护金属免受腐蚀性环境中的潜在用途 (Ghazoui et al., 2017).

抗菌和抗癌活性

源自 6-氯吡嗪-3-羧酸乙酯的化合物已被评估其抗菌和抗癌活性。例如,利用噻吩结合了硫脲代位的新的杂环作为前体,对结肠 HCT-116 人癌细胞系表现出有效的活性 (Abdel-Motaal et al., 2020)。此外,使用 3-氨基-5-苯基-2-乙氧羰基噻吩并[2,3-c]吡嗪作为起始材料合成的新的噻吩并[2,3-c]吡嗪被证实具有抗菌活性 (Al-Kamali et al., 2014).

功能化化合物的合成

6-氯吡嗪-3-羧酸乙酯在合成功能化化合物中也发挥着重要作用。例如,2-甲基-2,3-丁二酸乙酯作为 1,4-偶极子合成子,在有机膦催化剂的存在下与 N-甲苯磺酰亚胺进行环化,形成乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯,具有高区域选择性和产率,展示了该化合物有机合成中的多功能性 (Zhu et al., 2003).

安全和危害

Ethyl 6-chloropyridazine-3-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

While the exact future directions for Ethyl 6-chloropyridazine-3-carboxylate are not specified in the available literature, related compounds have been used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . They have also been used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .

属性

IUPAC Name |

ethyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSVPKDEHFOXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438516 | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75680-92-1 | |

| Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)